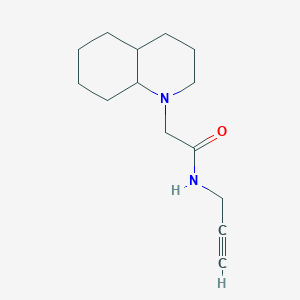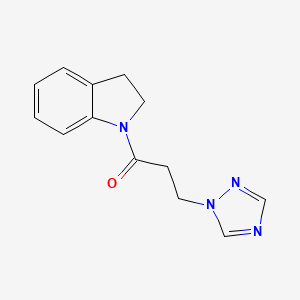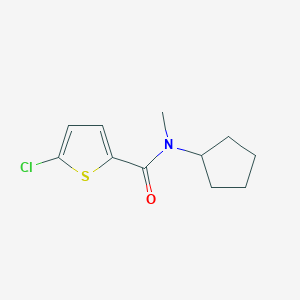
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide, also known as CP-945,598, is a potent and selective cannabinoid receptor 1 (CB1) antagonist. It was first synthesized by Pfizer in 2005 as a potential treatment for obesity and other metabolic disorders. Since then, CP-945,598 has been extensively studied for its potential therapeutic applications and its mechanism of action.
Mechanism of Action
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide acts as a selective antagonist of the CB1 receptor, which is predominantly expressed in the central nervous system. By blocking the CB1 receptor, 5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite, metabolism, and reward. This mechanism of action makes 5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide a potential treatment for obesity and addiction.
Biochemical and Physiological Effects:
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine. 5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide has been shown to have no significant effects on blood pressure, heart rate, or body temperature.
Advantages and Limitations for Lab Experiments
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide has several advantages for laboratory experiments. It is a highly selective CB1 antagonist, which reduces the risk of off-target effects. It is also orally bioavailable, making it easy to administer to animals. However, 5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide has a relatively short half-life, which may limit its use in long-term studies.
Future Directions
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide has several potential future directions for research. It may be further studied for its potential therapeutic applications in obesity, addiction, and neurodegenerative diseases. 5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide may also be studied in combination with other drugs to enhance its therapeutic effects. Finally, the development of more potent and selective CB1 antagonists may lead to the discovery of new treatments for various diseases.
Synthesis Methods
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 5-chlorothiophene-2-carboxylic acid with cyclopentylmagnesium bromide followed by N-methylation with methyl iodide. The final product is obtained through an amide coupling reaction with cyclopentylamine.
Scientific Research Applications
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of obesity, metabolic disorders, and addiction. 5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-chloro-N-cyclopentyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-13(8-4-2-3-5-8)11(14)9-6-7-10(12)15-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLWAJDSIDTSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

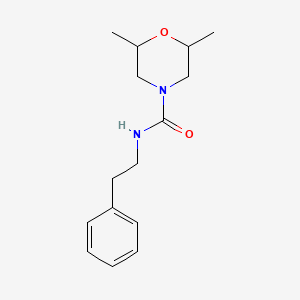
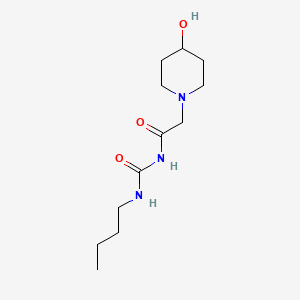
![1,3-dimethyl-N-(2-methylbutan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507005.png)
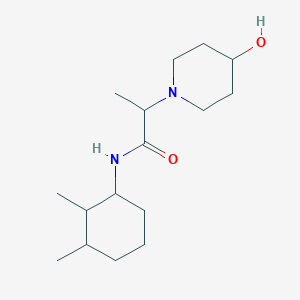
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7507012.png)
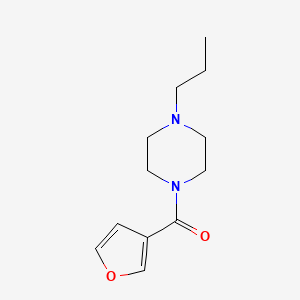
![1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507020.png)
![Cyclobutyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507025.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7507035.png)
![Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507039.png)
![2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7507048.png)
![N-methyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507049.png)
